4-Bromo-2-(1-methylethyl)benzenemethanol
Overview
Description
4-Bromo-2-(1-methylethyl)benzenemethanol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . It is a colorless to yellow liquid with a sweet aromatic odor . This compound is commonly used as an important intermediate in organic synthesis, particularly in the preparation of various organic compounds such as esters, ethers, amines, and ketones .
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-2-(1-methylethyl)benzenemethanol involves its interaction with its targets via the SN1 or SN2 pathways . The specific pathway depends on the degree of substitution at the benzylic position .
Pharmacokinetics
. These properties would have a significant impact on the compound’s bioavailability and therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-(1-methylethyl)benzenemethanol can be synthesized through the reaction of benzyl alcohol with bromomethane under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution of the hydroxyl group with a bromine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-methylethyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 4-bromo-2-(1-methylethyl)benzaldehyde or 4-bromo-2-(1-methylethyl)benzoic acid.
Reduction: Formation of 4-bromo-2-(1-methylethyl)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(1-methylethyl)benzenemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: Similar in structure but contains a chlorine atom and a methoxy group instead of a hydroxyl group.
4-Bromo-2-(1-methylethyl)benzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
4-Bromo-2-(1-methylethyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-Bromo-2-(1-methylethyl)benzenemethanol is unique due to its specific combination of a bromine atom and a hydroxyl group attached to the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(4-bromo-2-propan-2-ylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPCTQRGLFYLJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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